![molecular formula C18H23N3O3 B2752756 3-(3-(3-methylpiperidin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 1192279-84-7](/img/structure/B2752756.png)

3-(3-(3-methylpiperidin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

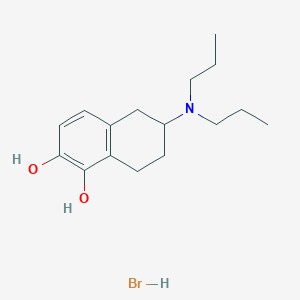

The compound you mentioned is a derivative of 1,4-benzodiazepine-2,5-dione . Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties . They are used in the treatment of various conditions, including anxiety, insomnia, seizures, and muscle spasms .

Molecular Structure Analysis

Benzodiazepines consist of a benzene ring fused with a diazepine ring . The diazepine ring is a seven-membered ring heterocyclic compound with two nitrogen atoms . The specific structure of your compound would likely depend on the exact arrangement and substitution of the functional groups.Scientific Research Applications

Enantioselective Synthesis and Drug Scaffolding

Researchers have developed methods for the enantioselective synthesis of N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, which undergo ring contraction to quinolone-2,4-diones with high enantioselectivity. This process provides efficient entry into potentially useful drug scaffolds, highlighting the compound's relevance in medicinal chemistry and drug design (Antolak et al., 2014).

Novel Heterocycles for Drug Design

The design and synthesis of novel non-planar heterocycles based on 3-aminobenzo[e][1,3]diazepine-1,5-dione and related structures have been explored. These compounds are significant for drug design, showing a less investigated class of compounds with potential as precursors for drug-like molecules (Bardovskyi et al., 2020).

Chemical Synthesis and Ring Systems

The synthesis of new ring systems starting from specific diazepine structures has been demonstrated, allowing for the creation of diverse compounds with varying ring sizes and functionalizations. These syntheses utilize reactions with amino acid esters and bases to yield compounds with significant CH-acidity, which can be further modified through various chemical reactions (Schmidt et al., 2008).

Biosynthesis of Benzodiazepine Alkaloids

Research into the biosynthesis of cyclopenin and cyclopenol, benzodiazepine alkaloids from Penicillium cyclopium, has provided insights into the origin of the carbon skeletons and nitrogen atoms within the diazepine ring. This understanding aids in the exploration of natural pathways for synthesizing complex organic compounds (Nover & Luckner, 1969).

Synthesis of Benzodiazepine Derivatives

Efforts to synthesize 1,4-benzodiazepine-3,5-diones using a Petasis-based approach have been reported. This method involves the use of primary aromatic and aliphatic amines along with boronic acid derivatives, offering a new design for constructing these compounds at ambient temperatures in moderate to good yields (Noushini et al., 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-12-5-4-10-21(11-12)16(22)9-8-15-18(24)19-14-7-3-2-6-13(14)17(23)20-15/h2-3,6-7,12,15H,4-5,8-11H2,1H3,(H,19,24)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARXONUUMPNFDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(3-methylpiperidin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2752676.png)

![N-(2,5-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2752678.png)

![1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2752679.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2752680.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2752681.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2752685.png)

![Tert-butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate;hydrochloride](/img/structure/B2752686.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2752688.png)

amine](/img/structure/B2752690.png)

![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2752692.png)

![1,7-dimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2752693.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2752696.png)